molecular formula C11H14BrN B12939885 (R)-2-(4-Bromo-2-methylphenyl)pyrrolidine

(R)-2-(4-Bromo-2-methylphenyl)pyrrolidine

Cat. No.: B12939885
M. Wt: 240.14 g/mol
InChI Key: BTLJWDAPMQIDAD-LLVKDONJSA-N
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Description

®-2-(4-Bromo-2-methylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-bromo-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Bromo-2-methylphenyl)pyrrolidine typically involves the reaction of ®-pyrrolidine with 4-bromo-2-methylbenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for ®-2-(4-Bromo-2-methylphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Bromo-2-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The aromatic ring can be reduced to form a cyclohexyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include ®-2-(4-azido-2-methylphenyl)pyrrolidine, ®-2-(4-thio-2-methylphenyl)pyrrolidine, and ®-2-(4-alkoxy-2-methylphenyl)pyrrolidine.

    Oxidation Reactions: Products include ®-2-(4-carboxy-2-methylphenyl)pyrrolidine and ®-2-(4-formyl-2-methylphenyl)pyrrolidine.

    Reduction Reactions: Products include ®-2-(4-cyclohexyl-2-methylphenyl)pyrrolidine.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-Bromo-2-methylphenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, ®-2-(4-Bromo-2-methylphenyl)pyrrolidine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of ®-2-(4-Bromo-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and aromatic substituents allow it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-Chloro-2-methylphenyl)pyrrolidine
  • ®-2-(4-Fluoro-2-methylphenyl)pyrrolidine
  • ®-2-(4-Iodo-2-methylphenyl)pyrrolidine

Uniqueness

®-2-(4-Bromo-2-methylphenyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(2R)-2-(4-bromo-2-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1

InChI Key

BTLJWDAPMQIDAD-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)[C@H]2CCCN2

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2CCCN2

Origin of Product

United States

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